Cas no 1017777-41-1 (2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid)

2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-氟-4,6-双(三氟甲基)苯甲酸
- 2-FLUORO-4,6-BIS(TRIFLUOROMETHYL)BENZOIC ACID
- AT22435
- 2-fluoro-4,6-bis-trifluoromethyl-benzoic acid
- Benzoicacid,2-fluoro-4,6-bis(trifluoromethyl)-
- 2-FLUORO-4,6-BIS(TRIFLUOROMETHYL)BENZOICACID
- 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid
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- MDL: MFCD09258669
- Inchi: 1S/C9H3F7O2/c10-5-2-3(8(11,12)13)1-4(9(14,15)16)6(5)7(17)18/h1-2H,(H,17,18)
- InChI Key: MRBORTVPNDQHFN-UHFFFAOYSA-N
- SMILES: FC1=C([H])C(C(F)(F)F)=C([H])C(C(F)(F)F)=C1C(=O)O[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 322
- Topological Polar Surface Area: 37.3
- XLogP3: 3.3
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB264576-10 g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid; 97% |
1017777-41-1 | 10g |
€344.40 | 2022-06-11 | ||
TRC | F106705-500mg |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid |
1017777-41-1 | 500mg |
$ 130.00 | 2022-06-05 | ||
Chemenu | CM315587-10g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid |
1017777-41-1 | 95% | 10g |
$352 | 2023-02-03 | |
abcr | AB264576-10g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid, 97%; . |
1017777-41-1 | 97% | 10g |
€344.40 | 2024-04-21 | |
Ambeed | A296136-25g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid |
1017777-41-1 | 98% | 25g |
$418.0 | 2024-04-26 | |
abcr | AB264576-25g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid, 97%; . |
1017777-41-1 | 97% | 25g |
€707.50 | 2024-04-21 | |
A2B Chem LLC | AE20159-1g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid |
1017777-41-1 | 95% | 1g |
$75.00 | 2024-04-20 | |
abcr | AB264576-5 g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid; 97% |
1017777-41-1 | 5g |
€205.50 | 2022-06-11 | ||
TRC | F106705-1000mg |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid |
1017777-41-1 | 1g |
$ 215.00 | 2022-06-05 | ||
abcr | AB264576-5g |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid, 97%; . |
1017777-41-1 | 97% | 5g |
€205.50 | 2024-04-21 |
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid
Introduction to 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid (CAS No. 1017777-41-1)
2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid, with the chemical formula C9H2F6O2, is a fluorinated benzoic acid derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1017777-41-1, is characterized by the presence of two trifluoromethyl groups and a fluoro substituent on the benzene ring, which contribute to its unique physicochemical properties and biological activities.
The structural features of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the fluoro substituent can influence electronic properties and receptor interactions. These characteristics have positioned this compound as a key building block in drug discovery efforts aimed at developing novel therapeutics.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that such compounds often exhibit improved pharmacokinetic profiles, including enhanced bioavailability and prolonged half-life. The presence of multiple fluorine atoms in 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is particularly noteworthy, as it can lead to increased lipophilicity and reduced susceptibility to metabolic degradation.
One of the most compelling applications of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is in the development of anticancer agents. Fluorinated benzoic acids have shown promise in preclinical studies as inhibitors of enzymes involved in tumor growth and progression. For instance, derivatives of this compound have been investigated for their potential to disrupt signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer cells. The ability of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid to modulate these pathways may offer a novel approach to cancer therapy.
The agrochemical sector has also recognized the potential of fluorinated benzoic acids. These compounds have been explored as intermediates for synthesizing herbicides and fungicides that exhibit high efficacy against a wide range of pests and pathogens. The structural rigidity provided by the benzene ring and the electron-withdrawing nature of the fluorine and trifluoromethyl groups contribute to their potent biological activity. This has made 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid a valuable asset in developing sustainable agricultural solutions.
The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by nucleophilic substitution or carboxylation reactions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency. The development of novel synthetic methodologies for this compound continues to be an area of active research, with the goal of improving scalability and reducing environmental impact.
In addition to its pharmaceutical and agrochemical applications, 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid has found utility in material science. Fluorinated aromatic compounds are known for their excellent thermal stability and chemical resistance, making them suitable for use in high-performance materials such as polymers and coatings. The unique electronic properties of this compound also make it a candidate for applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices.
The safety profile of 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid is another critical consideration in its application. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully characterize its safety profile. This includes evaluating potential long-term effects and interactions with other substances commonly encountered in industrial or pharmaceutical settings. Comprehensive toxicological studies are essential to ensure that this compound can be used safely and effectively across various domains.
The future prospects for 2-Fluoro-4,6-bis(trifluoromethyl)benzoic acid are promising, with ongoing research aimed at expanding its applications and optimizing its synthesis. Advances in computational chemistry and artificial intelligence are expected to play a significant role in identifying new derivatives with enhanced properties. Additionally, collaborations between academia and industry will be crucial in translating laboratory findings into commercial products that address global challenges in healthcare and agriculture.
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